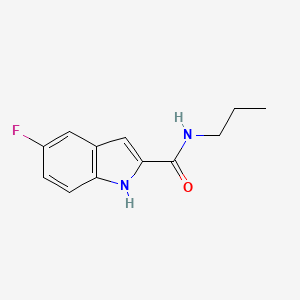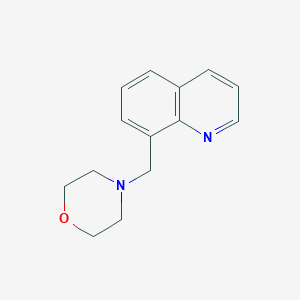
1-Ethyl-3-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the pyridine family and has a molecular formula of C8H10N2O.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-pyridin-3-ylurea is not fully understood. However, studies have suggested that this compound may work by inhibiting enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Ethyl-3-pyridin-3-ylurea in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in animal models and may have the potential to be developed into a new drug. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-Ethyl-3-pyridin-3-ylurea. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent and as an inhibitor of enzymes such as acetylcholinesterase. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
This compound is a chemical compound that has shown potential applications in various research fields. Its synthesis involves the reaction of ethyl isocyanate with 3-aminopyridine, and it has been studied for its potential as a therapeutic agent for various diseases. This compound has also been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells and improving cognitive function. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including further investigation of its potential as a therapeutic agent and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-Ethyl-3-pyridin-3-ylurea involves the reaction of ethyl isocyanate with 3-aminopyridine. This reaction takes place in the presence of a catalyst such as triethylamine in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
1-Ethyl-3-pyridin-3-ylurea has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of enzymes such as acetylcholinesterase.
properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVXWGXRLQLPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)


![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)


![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
